N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide
Description
N²-Ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide is a glycinamide derivative featuring a sulfonyl group attached to a 4-fluorophenyl ring, an ethyl substituent at the N² position, and a phenyl group at the terminal amide.
Properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYPIGEWOQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycinamide Core: The glycinamide core can be synthesized by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and biological implications of the target compound with its analogs:
Functional Group Analysis
- Sulfonyl Group: Present in all analogs, enabling hydrogen bonding with biological targets.
- N² Substituents : Ethyl in the target compound provides moderate steric bulk, balancing activity and metabolic stability. Methyl (in ) may reduce steric hindrance, while bulkier groups (e.g., pyridinylsulfanyl in ) could limit membrane permeability.
- Terminal Groups: Phenyl (target compound) vs. chlorophenyl () or pyridinyl ().
Biological Activity
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23FN2O4S
- Molecular Weight : 418.5 g/mol
- IUPAC Name : N-[2-(4-fluorophenyl)sulfonylethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide
The compound exhibits a multifaceted mechanism of action, primarily involving the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that suppresses tumor growth.
Antitumor Effects
Research indicates that compounds similar to this compound have demonstrated significant antitumor activity. For instance, studies have shown that derivatives exhibit selectivity towards class I HDACs, with IC50 values indicating effective inhibition at low concentrations (e.g., 95.2 nM for HDAC1) .
Antiseizure Activity
In addition to its antitumor properties, this compound has been evaluated for its antiseizure potential. A series of phenylglycinamide derivatives were synthesized and tested for their efficacy in seizure models. Notably, certain derivatives displayed robust activity in the maximal electroshock (MES) test, with effective doses (ED50) indicating strong potential for further development in epilepsy treatment .
Research Findings
Case Studies
- Antitumor Study : A study highlighted the effectiveness of phenylglycinamide derivatives in inhibiting cancer cell lines through HDAC inhibition, showcasing their potential as lead compounds for cancer therapy.
- Seizure Model Evaluation : In vivo studies demonstrated that specific derivatives significantly increased seizure thresholds without affecting motor function or body temperature, suggesting a favorable safety profile for neurological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N²-ethyl-N²-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of an ethylamine intermediate with 4-fluorophenylsulfonyl chloride, followed by glycine amide coupling. Key steps include nitrogen protection (e.g., using EDC/HOBt in DMF) and purification via column chromatography . Reaction optimization may require adjusting solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents to improve yields.
Q. How can structural integrity and purity of the compound be validated during synthesis?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and fluorophenyl groups) and detect impurities. Mass spectrometry (ESI-MS) verifies molecular weight (±1 Da). Purity is assessed via HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- Key Techniques :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) .
- LogP : Determine via shake-flask method or reverse-phase HPLC retention times .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodology :
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target affinity (e.g., kinase or GPCR binding) .
- Cellular Assays : Compare results from cytotoxicity (MTT assay) and functional readouts (e.g., cAMP ELISA). Discrepancies may arise from cell membrane permeability or off-target effects .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., sulfonamide derivatives) to identify structure-activity trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Approaches :
- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like sulfotransferases or cytochrome P450 isoforms .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint essential genes modulating the compound’s efficacy .
Q. How can researchers address solubility limitations in in vivo studies?
- Solutions :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
- Co-Solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in formulation buffers .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
- Metabolite Identification : Use MassHunter (Agilent) or MetaboLynx (Waters) with HRMS data to trace phase I/II metabolites .
Methodological Considerations for Data Reproducibility
Q. How should researchers standardize protocols for bioactivity assays to minimize variability?
- Guidelines :
- Cell Lines : Use authenticated lines (e.g., ATCC-certified) and control for passage number .
- Compound Handling : Store in anhydrous DMSO at –80°C, with aliquots to avoid freeze-thaw cycles .
- Dose-Response Curves : Include ≥6 concentrations (e.g., 1 nM–100 µM) and calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
- Examples :
- N²-Methyl-N²-(4-methylphenyl) analogs : Reduced fluorophenyl sulfonyl groups decrease target affinity by ~30% in kinase inhibition assays .
- Sulfonyl-to-carbonyl substitutions : Alter metabolic stability but improve solubility (logP reduction by 0.5–1.0 units) .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
